cis-Ranitidine
Description
Contextualization of Ranitidine (B14927) within Nitroethenediamine Derivatives
Ranitidine is a member of the nitroethenediamine derivatives, a class of organic compounds characterized by a nitro group (NO₂) and two amino groups attached to a carbon-carbon double bond (ethene). rsc.orgrsc.org This structural motif is central to the chemical behavior of ranitidine and related compounds. The nitroethenediamine moiety is found in several therapeutically significant agents, where it plays a crucial role in the molecule's interaction with biological targets. rsc.org
The chemistry of nitroethenediamine derivatives is complex, involving several potential structural variations. These include tautomerism and geometric isomerism. rsc.orgrsc.org Quantum chemical studies indicate that for nitroethenediamine derivatives like ranitidine, the enamine tautomer is the most favored state. rsc.orgresearchgate.net This enamine form is subject to further isomerism around the C=C double bond. rsc.org Other compounds belonging to this chemical family include nizatidine (B1679011) and niperotidine, which are also recognized as H₂-receptor antagonists. rsc.org
Fundamental Principles of Geometric (cis-trans) Isomerism in Organic Molecules
Geometric isomerism, also known as cis-trans or E/Z isomerism, is a form of stereoisomerism that arises in molecules featuring a rigid structure, most commonly a carbon-carbon double bond. Rotation around this double bond is restricted, meaning that the spatial orientation of the substituents attached to the carbons of the double bond becomes fixed.
If each carbon of the double bond is attached to two different groups, two distinct isomers can exist:
cis (or Z) isomer: The higher-priority substituents on each carbon are on the same side of the double bond.
trans (or E) isomer: The higher-priority substituents on each carbon are on opposite sides of the double bond.
In the context of ranitidine's enamine tautomer, the key double bond is within the nitroethenediamine group. rsc.org The isomerism centers on the arrangement of the nitro group and the alkylamino group relative to this bond. rsc.orgbiointerfaceresearch.com The cis isomer refers to the configuration where these groups are on the same side, while the trans isomer has them on opposite sides. These isomers are distinct chemical compounds with unique physical and potentially chemical properties. rsc.orgrsc.org Studies have shown that these E/Z isomers can exist in a dynamic equilibrium, with a relatively low energy barrier for interconversion under certain conditions. rsc.orgresearchgate.net
Specificity and Significance of cis-Ranitidine as a Chemical Entity
This compound, systematically known as the Z-isomer of ranitidine, is a specific geometric isomer of the ranitidine molecule. rsc.orgtheclinivex.com It is defined by the cis arrangement of the nitro and methylamino groups across the C=C double bond of the nitroethenediamine moiety. researchgate.net While often studied alongside its trans (E) counterpart, this compound possesses a distinct chemical identity.
Structural studies have identified the cis (Z) configuration in different forms of ranitidine. For instance, the Z isomer has been reported in form I of ranitidine hydrochloride and in polymorphs of the ranitidine base. rsc.org In contrast, the E configuration has been observed in the oxalate (B1200264) salt of ranitidine. rsc.org Microcrystal electron diffraction (microED) analysis of ranitidine hydrochloride polymorphs has also been used to characterize the isomeric conformations, identifying the crystal structure of Form 1 as having a cis conformation. jst.go.jp
The specific geometry of this compound may have implications for its chemical behavior. One patent suggests that the Z (cis) isomer could be the more active form of the molecule and potentially less susceptible to oxidation at the N'-methyl group, which could reduce the formation of corresponding nitrosamines. google.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 667463-27-6 | theclinivex.com |
| Molecular Formula | C₁₃H₂₂N₄O₃S | theclinivex.com |
| Molecular Weight | 314.4 g/mol | theclinivex.com |
| Systematic Name | Z-isomer of N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine | google.com |
| Description | A stereoisomer of Ranitidine. | theclinivex.com |
Overview of Academic Research Areas and Challenges in the Study of this compound
The study of this compound is intertwined with broader research into ranitidine's complex solid-state chemistry and isomeric forms. Key areas of academic investigation include:
Polymorphism and Isomerism: A significant body of research focuses on the different polymorphic forms of ranitidine hydrochloride. researchgate.netjst.go.jpresearchgate.net These studies often involve characterizing the specific geometric isomer (cis or trans) present within a given crystal lattice. It has been shown that different polymorphs can contain different isomers or even mixtures. For example, ranitidine hydrochloride Form 2 has been suggested to contain a mixture of cis and trans conformations. jst.go.jp
Quantum Chemical Calculations: Theoretical studies using quantum chemical methods have been employed to understand the stability and preferences of ranitidine's different tautomeric and isomeric forms. rsc.orgresearchgate.net These calculations help elucidate the energy barriers for conversion between the E and Z isomers and predict the most stable conformations under various conditions. rsc.org
Advanced Analytical Techniques: Characterizing this compound and distinguishing it from its trans isomer in different samples presents an analytical challenge. Researchers utilize advanced techniques such as single-crystal X-ray diffraction (scXRD) and, more recently, microcrystal electron diffraction (microED) to determine the precise solid-state structures. jst.go.jp MicroED has shown promise in overcoming the challenges of analyzing microcrystalline powders, which are often difficult to assess with traditional methods. jst.go.jp
Isomer-Specific Synthesis and Activity: Some research has focused on the selective synthesis or isolation of a specific isomer. google.com A major challenge lies in developing scalable processes to produce a pure isomer. Furthermore, investigating the distinct biological activities of the cis and trans isomers remains an area of interest, prompted by hypotheses that one isomer may be more potent or have a different metabolic profile than the other. google.com
Table 2: Comparison of Ranitidine Isomers
| Feature | cis (Z) Isomer | trans (E) Isomer | Source |
|---|---|---|---|
| Configuration | Nitro and methylamino groups on the same side of the C=C bond. | Nitro and methylamino groups on opposite sides of the C=C bond. | rsc.orgresearchgate.net |
| Occurrence | Reported in Form I ranitidine HCl and ranitidine base polymorphs. | Reported in the oxalate salt of ranitidine. | rsc.org |
| Potential Activity | Hypothesized to be the more active isomer. | Hypothesized to be less active and potentially more mutagenic in analogous compounds. | google.com |
| Potential Stability | May be less easily convertible to the corresponding nitrosamine (B1359907). | May be more oxidizable at the N'-methyl group. | google.com |
Properties
CAS No. |
667463-27-6 |
|---|---|
Molecular Formula |
C₁₃H₂₂N₄O₃S |
Molecular Weight |
314.4 |
Synonyms |
cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |
Origin of Product |
United States |
Stereochemical Elucidation and Structural Characterization of Cis Ranitidine
Theoretical Basis of Isomerism in the Ranitidine (B14927) Molecular Framework
The existence and relative stability of cis and trans isomers of ranitidine are governed by fundamental principles of conformational analysis and electronic effects within the molecule.
The central C=C double bond in the nitroethenediamine portion of ranitidine is the primary determinant of its geometric isomerism. Spectroscopic studies have revealed that a low energy barrier exists for rotation around this bond. researchgate.netrsc.org This low barrier facilitates the interconversion between the cis and trans isomers in solution, where ranitidine often exists as an equimolar mixture of (E,Z)- and (Z,E)-isomers. researchgate.net The conformational flexibility is also influenced by the ethyl linker within the ranitidine structure, which can rotate around three single bonds, allowing the molecule to adopt numerous conformations. researchgate.net Intramolecular hydrogen bonding between the nitro and amino groups can also influence the energy barrier to rotation. rsc.org
In the solid state, the ranitidine molecule can adopt a more fixed conformation. For instance, the crystal structure of ranitidine hydrochloride has been shown to exist in a (Z,E)-conformation. researchgate.net In this conformation, the molecule adopts an eclipsed arrangement. researchgate.netnih.gov
In the crystal structure of ranitidine hydrochloride, the nitro and methylamino groups are positioned trans to each other across the C=C double bond, while the ethylamino and nitro groups are in a cis arrangement. researchgate.netnih.gov This specific arrangement is stabilized by the delocalized π-system and intramolecular interactions. researchgate.net
Rotational Barriers and Conformational Flexibility
Advanced Spectroscopic Techniques for Isomer Discrimination and Structural Assignment
Definitive assignment of the cis and trans isomers of ranitidine relies on powerful spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly instrumental.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. tutorchase.comslideshare.net In the context of ranitidine, NMR is crucial for distinguishing between the cis and trans isomers. researchgate.nettutorchase.com
The different spatial arrangement of substituents in cis and trans isomers leads to distinct electronic environments for the protons and carbons, resulting in different chemical shifts in their respective NMR spectra. tutorchase.com In general, the chemical shift of a nucleus is influenced by the electron density around it; groups on the same side of a double bond (cis) will experience different magnetic shielding compared to groups on opposite sides (trans). tutorchase.com
For ranitidine, the protons and carbons within the N,N'-dimethyl-2-nitro-1,1-ethenediamine moiety are particularly sensitive to the isomeric configuration. By carefully analyzing the ¹H and ¹³C NMR spectra, one can differentiate the signals corresponding to the cis and trans isomers.
Table 1: General Ranges of ¹³C NMR Chemical Shifts.
| Carbon Environment | Chemical Shift (ppm) |
|---|---|
| Alkyl (C-C) | 0 - 50 |
| Carbonyl (C=O) in ketones | 205 - 220 |
| Carbonyl (C=O) in aldehydes | 190 - 200 |
| Alkene (C=C) | 115 - 140 |
| Aromatic (C in benzene (B151609) ring) | 125 - 150 |
This table provides general chemical shift ranges for different carbon environments and is for illustrative purposes. Specific values for cis-ranitidine would require experimental data.
Two-dimensional (2D) NMR techniques provide further confirmation of the molecular structure by revealing correlations between different nuclei. numberanalytics.comlongdom.orgcreative-biostructure.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to establish the connectivity of the proton network within the molecule. numberanalytics.comlongdom.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C, providing unambiguous assignment of which protons are bonded to which carbons. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton and confirming the connectivity across the entire molecule. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for stereochemical assignment as it identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.comlongdom.org For this compound, a NOESY experiment would show cross-peaks between protons that are on the same side of the C=C double bond, providing definitive evidence for the cis configuration.
By combining these 1D and 2D NMR experiments, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved.
Chemical Shift Analysis for cis vs. trans Proton and Carbon Environments
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Polymorphic Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive method for characterizing the conformational and polymorphic properties of pharmaceutical solids like ranitidine. irdg.orgresearchgate.net These techniques probe the vibrational modes of molecules, which are sensitive to the local chemical environment, molecular conformation, and intermolecular interactions within the crystal lattice. irdg.orgresearchgate.net
The vibrational spectra of ranitidine are complex, with numerous bands corresponding to the various functional groups within the molecule. In the FTIR spectrum of ranitidine hydrochloride, the region between 3325-3050 cm⁻¹ is associated with N-H stretching vibrations of the amine groups. jfda-online.com A band for the free -NH group is observed between 3270-3200 cm⁻¹, while the dimethylamino group shows characteristic bands in the 2820-2780 cm⁻¹ range. jfda-online.com
Systematic analysis using both experimental data and computational methods, such as Density Functional Theory (DFT), has enabled the assignment of fundamental vibrational modes. researchgate.net These studies provide a detailed understanding of how changes in molecular structure and environment are reflected in the vibrational spectra.
Ranitidine hydrochloride is known to exist in at least two polymorphic forms, Form I and Form II. irdg.orgscielo.br Vibrational spectroscopy can effectively differentiate between these polymorphs due to differences in their crystal packing and molecular conformation, which lead to distinct spectral features. irdg.orgscribd.com
For instance, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Raman spectroscopy have been successfully employed for the qualitative analysis of ranitidine hydrochloride polymorphs. irdg.org In the Raman spectra, Form II exhibits characteristic peaks at 1305.7 cm⁻¹ and 1185 cm⁻¹, along with two shoulder peaks adjacent to the peak at 1247 cm⁻¹. irdg.org Conversely, Form I is characterized by peaks at 1208 cm⁻¹ and in the 1120–1140 cm⁻¹ region. irdg.org It is important to note that sample preparation for traditional FTIR spectroscopy, which involves grinding and pressing, can induce a polymorphic transition from Form I to Form II, making this specific technique less suitable for polymorphic analysis without special precautions. irdg.org A peak at 1046 cm⁻¹ in the FTIR spectrum is indicative of Form II and its appearance in a sample initially identified as Form I suggests a transition has occurred. irdg.org
High-pressure Raman spectroscopy studies have revealed a polymorphic phase transition from the initial Form II to a new high-pressure form, designated as Form V, at pressures exceeding 1.2 GPa. researchgate.net Further pressure increases above 6.2 GPa lead to a gradual amorphization of the compound. researchgate.net
Analysis of Characteristic Vibrational Modes and Band Shifts
Mass Spectrometry (MS) Fragmentation Analysis for Isomer Distinction
Mass spectrometry is a critical analytical tool for distinguishing between isomers, which can be challenging when they exhibit similar chromatographic behavior. Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), can generate unique fragmentation patterns that serve as fingerprints for specific isomers. lcms.cz The differentiation is based on the observation that even structurally similar isomers can yield distinct fragment ions or different relative abundances of common fragments. lcms.czresearchgate.net
For ranitidine, the cis and trans isomers across the C=C double bond of the nitroethenediamine group represent a key isomeric pair. researchgate.netnih.gov While specific fragmentation data for this compound is not detailed in the provided context, the general principle involves subjecting the protonated molecular ion to fragmentation and analyzing the resulting product ions. A strategy initiated by water radical cations has been shown to be effective in elucidating C=C bond positions and distinguishing cis/trans isomers in other molecules by generating diagnostic ions in tandem mass spectrometry. nih.gov
X-ray Crystallography for Absolute Stereochemical Determination and Crystal Structure
X-ray crystallography provides the definitive method for determining the absolute stereochemistry and three-dimensional crystal structure of a molecule. researchgate.netnih.govjst.go.jp This technique allows for the precise mapping of atomic positions within the crystal lattice, revealing detailed information about molecular conformation, bond lengths, bond angles, and intermolecular interactions. jst.go.jpresearchgate.net
For ranitidine hydrochloride, single-crystal X-ray diffraction studies have confirmed that in the crystalline state, the molecule adopts a specific conformation where the ethylamino and nitro groups are cis to each other across the C=C double bond, while the methylamino and nitro groups are in a trans configuration. researchgate.netnih.gov This conformation is stabilized by extensive electron delocalization within the N,N'-dimethyl-2-nitro-1,1-ethenediamine system. researchgate.netnih.gov
The crystal structure of ranitidine hydrochloride has been characterized into different polymorphic forms, each with unique unit cell parameters and space groups. irdg.orgjst.go.jp The unit cell is the fundamental repeating unit of a crystal, and its dimensions (a, b, c, α, β, γ) and symmetry (space group) are defining characteristics of a specific crystalline form.
Microcrystal electron diffraction (MicroED) has been used to determine the structures of two polymorphs, Form 1 and Form 2. jst.go.jp
Table 1: Crystallographic Data for Ranitidine Hydrochloride Polymorphs
| Polymorph | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group |
|---|---|---|---|---|---|---|---|
| Form 1 | 12.39 | 6.7 | 22.55 | 90 | 93.83 | 90 | P2₁/n |
| Form 2 | 7.33 | 13.27 | 19.2 | 90 | 95.3 | 90 | P2₁/n |
Data obtained from MicroED analysis. jst.go.jp
These studies indicate that Form 1 consists of the cis conformation, while Form 2 may contain a mixture of cis and trans conformations of the nitro group. jst.go.jp Powder X-ray diffraction (PXRD) patterns are also unique for each polymorph and can be used for qualitative identification. irdg.org For Form II, high-intensity peaks are observed at 2θ values of 20.2° and 23.5°. irdg.org
The crystal packing of ranitidine hydrochloride is significantly influenced by a network of intermolecular and intramolecular interactions, primarily hydrogen bonds. researchgate.netnih.gov In the crystal structure, the chloride ions (Cl⁻) play a crucial role in linking adjacent ranitidine molecules through hydrogen bonds. researchgate.netnih.govresearchgate.net
An intramolecular hydrogen bond is observed between an oxygen atom of the nitro group and a hydrogen atom of the enamine. researchgate.net This interaction contributes to the planarity and stability of the delocalized π-system of the nitroethylene (B32686) diamine group. researchgate.net Furthermore, advanced solid-state NMR techniques have revealed intermolecular correlations in Form 1 between a nitrogen atom of the nitro group and a proton on the furan (B31954) ring of a neighboring molecule, highlighting the complexity of the hydrogen bonding network. nih.gov These non-covalent interactions are fundamental to the stability of the crystal lattice and the resulting physicochemical properties of the different polymorphic forms.
Microcrystal Electron Diffraction (MicroED) Applications for Nano/Microcrystals
Microcrystal Electron Diffraction (MicroED) has emerged as a powerful technique for determining the atomic structures of chemical compounds, particularly for samples that are difficult to crystallize or are only available in very small quantities. creative-biostructure.comnih.gov This cryo-electron microscopy method can analyze nano- to micro-sized crystals, a significant advantage over traditional single-crystal X-ray diffraction (SCXRD) which requires larger, high-quality single crystals. creative-biostructure.comjst.go.jp The ability of MicroED to work with powdered samples makes it a valuable tool for the rapid screening of drug polymorphs and for investigating drug-protein interactions, thereby accelerating drug development. creative-biostructure.comdiva-portal.org
In the context of ranitidine, MicroED has been successfully used to rapidly determine the configuration of two crystal forms of ranitidine hydrochloride. jst.go.jpresearchgate.net For Form 1, the analysis confirmed a cis conformation, which was consistent with data from previous X-ray diffraction studies. jst.go.jp The analysis of Form 2 revealed a mixture of cis and trans conformations of the nitro group. jst.go.jp These findings underscore the accuracy and utility of MicroED for the structural analysis of active pharmaceutical ingredients (APIs). jst.go.jpresearchgate.net The resolution of the structures obtained via MicroED was high, with diffraction data collected from ten individual crystals. jst.go.jp
Table 1: MicroED Data for Ranitidine Hydrochloride Form 1
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2_1/n |
| Unit Cell Constants | a = 12.39(11) Å, b = 6.7(2) Å, c = 22.55(19) Å, α = 90°, β = 93.83(11)°, γ = 90° |
| Data Completeness | 91.8% |
| Rint | 0.1632 |
| Total Diffractions | 12023 |
| Unique Diffractions | 3482 |
This table summarizes the crystallographic data obtained for ranitidine hydrochloride Form 1 using MicroED, demonstrating the level of detail achievable with this technique. jst.go.jp
Chromatographic Methods for Isomer Separation and Purity Profiling
Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a chemical substance. For compounds like ranitidine that can exist as geometric isomers, these methods are crucial for isolating and quantifying the desired isomer and detecting any impurities.
High-Performance Liquid Chromatography (HPLC) Method Development for Isomer Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of drug compounds and their impurities. researchgate.net The development of a robust HPLC method is critical for resolving isomers and ensuring the purity of the final product. The separation of cis and trans isomers can be challenging due to their similar physical and chemical properties.
Several HPLC methods have been developed for the analysis of ranitidine. ijprems.comnih.gov For the separation of cis and trans isomers of various compounds, reversed-phase HPLC is often employed. msu.eduiosrphr.org The choice of stationary phase (the column) and mobile phase (the solvent mixture) is critical for achieving successful separation. For instance, a C18 column is a common choice for reversed-phase chromatography. ijprems.comiosrphr.org
The mobile phase composition, including the type of organic modifier (e.g., acetonitrile (B52724), methanol), the pH of the aqueous buffer, and the concentration of any additives, is optimized to achieve the best resolution between the isomers. nih.goviosrphr.org For example, a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer at a specific pH has been used effectively. In some cases, ion-pairing reagents are added to the mobile phase to improve the separation of ionic or highly polar compounds. science.gov
The detection of the separated isomers is typically accomplished using a UV detector set at a wavelength where the compounds exhibit maximum absorbance. ijprems.com The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and specificity. ijprems.comnih.gov
Table 2: Example HPLC Method Parameters for Ranitidine Analysis
| Parameter | Condition |
|---|---|
| Column | Chromolith® High Resolution RP-18 endcapped, 100 x 4.6 mm |
| Mobile Phase | Acetonitrile : 10mM Phosphate buffer pH 7 (5:95, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 320 nm |
| Injection Volume | 5 µL |
This table provides an example of a set of HPLC conditions that have been used for the analysis of ranitidine, illustrating the key parameters that are defined in a method.
Gas Chromatography (GC) for Volatile Isomeric Impurity Detection
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. europeanpharmaceuticalreview.com It is particularly useful for detecting and quantifying volatile impurities that may be present in a drug substance. researchgate.net In the context of ranitidine, GC has been employed to identify volatile degradation products and impurities. nih.govnih.gov
A significant challenge in the GC analysis of ranitidine is its thermal instability; it can degrade at the high temperatures used in conventional GC, potentially forming the impurity N-nitrosodimethylamine (NDMA). europeanpharmaceuticalreview.comnih.gov This has led to the development of alternative approaches, such as headspace GC (HS-GC) and GC coupled with mass spectrometry (GC-MS). europeanpharmaceuticalreview.comthemedicinemaker.com
Headspace-solid-phase microextraction (HS-SPME) coupled with GC-MS is a sensitive method that has been used to analyze volatile compounds released from ranitidine. nih.govnih.gov This technique avoids the high temperatures of direct injection, thus minimizing the risk of thermal degradation. nih.gov In one study, HS-SPME-GC-MS was used to detect sixteen major volatile compounds produced from the photoexposition of solid ranitidine. researchgate.netnih.gov
For the analysis of nitrosamine (B1359907) impurities, which have been a concern in ranitidine products, various GC-MS methods have been developed. nih.govthermofisher.com These methods often involve a microextraction step to isolate the nitrosamines before they are injected into the GC-MS system. nih.gov The use of a mass spectrometer as a detector provides high selectivity and allows for the confident identification and quantification of trace-level impurities. themedicinemaker.comnih.gov
Table 3: Volatile Degradation Products of Ranitidine Identified by GC-MS
| Compound |
|---|
| Acetaldoxime |
| Thiazole |
| Dimethylformamide |
| Dimethylacetamide |
| 5-methylfurfural |
This table lists some of the volatile compounds that have been identified as degradation products of ranitidine using GC-MS, highlighting the types of impurities that can be detected with this method. nih.gov
Synthetic Methodologies and Stereoselective Preparation of Cis Ranitidine
Overview of Ranitidine (B14927) Chemical Synthesis Routes
The synthesis of ranitidine has been approached through various routes since its development. A common and historically significant method involves a convergent synthesis strategy where two key fragments are prepared separately and then combined.
One of the initial synthetic pathways begins with furfural, which is reduced to furfuryl alcohol. newdrugapprovals.org This alcohol then undergoes methylamination to produce 5-(dimethylaminomethyl)furfuryl alcohol, which is subsequently reacted with cysteamine (B1669678) in the presence of concentrated hydrochloric acid. newdrugapprovals.org The resulting intermediate is then condensed with N-methyl-1-methylthio-2-nitroethenamine to yield ranitidine. newdrugapprovals.org The yields for the aminomethylation and subsequent reaction with cysteamine were reported to be less than 50% in early patent literature, though improvements have been described. newdrugapprovals.org
A different synthetic strategy involves the reaction of N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine with dimethylamine (B145610) and an N,N-(dimethylamino)-triphosphoniumhalide in an organic solvent like dimethylformamide. google.com
More recent approaches have focused on greener chemistry principles. For instance, a method starting from 1,1,2-trichloroethane (B165190) has been developed to avoid the use of hazardous materials like carbon disulfide and dimethyl sulfate, which are employed in some traditional syntheses. google.com This process involves elimination, nitration, cyclization, ring-opening, and condensation steps. google.com
The common feature in many of these syntheses is the construction of the substituted furan (B31954) ring system and the nitroethenediamine side chain, followed by their condensation. The final product, ranitidine, exists as a mixture of geometric isomers, primarily due to the restricted rotation around the carbon-nitrogen double bond in the nitroethenediamine moiety.
Strategies for Preferential cis-Isomer Formation
The synthesis of specific geometric isomers, such as cis-ranitidine, requires precise control over the reaction conditions to favor the formation of one isomer over the other. While the literature on the specific stereoselective synthesis of this compound is not abundant, general principles of stereoselective and regioselective chemistry can be applied to understand how such a preference might be achieved.
Regioselective and Stereoselective Reaction Conditions
Regioselectivity and stereoselectivity are crucial in directing the outcome of a chemical reaction to a specific isomer. In the context of ranitidine, the key challenge lies in controlling the geometry around the double bond of the nitroethenediamine group.
Stereoselective synthesis often relies on the use of specific reagents and reaction conditions that favor the formation of a particular stereoisomer. For instance, in other chemical systems, the choice of reducing agent has been shown to be critical for obtaining high diastereoselectivity. acs.org Similarly, the reaction temperature can significantly influence the stereochemical outcome, with lower temperatures often leading to higher selectivity. acs.org The use of flow microreactors has also been demonstrated as a method to control rapid cis-trans isomerization by precisely managing reaction times. nih.gov
Regioselective reactions, which control the position at which a chemical bond is formed, are also fundamental. In the synthesis of complex molecules, controlling the regiochemistry of reactions such as 1,3-dipolar cycloadditions is essential for obtaining the desired product. nih.gov For ranitidine, ensuring the correct connectivity of the furan and nitroethenediamine moieties is a primary regiochemical consideration.
Catalyst Design for Geometric Isomer Control
Catalysts play a pivotal role in directing the stereochemical outcome of a reaction. For the preferential formation of a cis-isomer, a catalyst can be designed to create a specific steric environment that favors the formation of the cis transition state.
For example, rhodium-based catalysts with cyclic (amino)(alkyl)carbene (CAAC) ligands have been shown to be highly effective for the cis-selective hydrogenation of aromatic rings. tcichemicals.comnih.gov These catalysts function by creating a sterically demanding environment that directs the approach of the substrate. Similarly, Lindlar catalysts, which consist of palladium poisoned with lead or other metals, are well-known for their ability to selectively catalyze the partial hydrogenation of alkynes to cis-alkenes. samaterials.com The catalyst's surface is modified to prevent over-hydrogenation and to favor the syn-addition of hydrogen, leading to the cis-isomer. samaterials.com
In the context of ranitidine, a hypothetical catalyst for cis-isomer formation would need to influence the conformation of the nitroethenediamine moiety during its formation or through a post-synthesis isomerization. This could involve a transition metal complex that coordinates to the ranitidine precursor in a way that sterically favors the cis geometry. The catalytic isomerization of all-trans retinoids to the Z-isomer using palladium complexes provides a precedent for such a strategy. rsc.org
Optimization of Reaction Parameters for Yield and Selectivity
The yield and selectivity of a chemical reaction are highly dependent on various parameters that can be optimized to favor the desired product. Key parameters include temperature, pressure, solvent, catalyst loading, and the stoichiometry of reactants. acs.orgresearchgate.net
Response surface methodology (RSM) is a statistical approach that can be used to systematically optimize multiple reaction variables simultaneously to achieve a maximum rate of reaction and minimum formation of byproducts. researchgate.net This methodology has been successfully applied to optimize complex catalytic processes. researchgate.net
For the synthesis of this compound, a systematic optimization of reaction conditions would be necessary. This would involve:
Temperature: Lowering the reaction temperature often increases stereoselectivity, as seen in some diastereoselective reductions. acs.org
Solvent: The choice of solvent can have a significant impact on selectivity. For example, in certain reductions, tetrahydrofuran (B95107) (THF) has been found to be the most suitable solvent for achieving high diastereomeric ratios. acs.org
Reactant and Catalyst Stoichiometry: Adjusting the relative amounts of reactants and the concentration of the catalyst can influence both the reaction rate and the selectivity towards the desired isomer. acs.org
A hypothetical optimization for this compound synthesis might involve screening various solvents, temperatures, and catalysts to identify conditions that provide the highest ratio of cis to trans isomer.
Isomerization Studies: Chemical and Photochemical Interconversion of Ranitidine Isomers
Ranitidine can exist as geometric isomers due to the restricted rotation around the C=C bond in the nitroethene group. The interconversion between these isomers can be induced by both chemical and photochemical means.
In solution, ranitidine undergoes a rapid exchange between its isomers at room temperature, with the kinetics of this exchange being dependent on pH. jfda-online.com This indicates that the barrier to isomerization is relatively low under these conditions.
Photochemical studies have shown that ranitidine is susceptible to degradation through direct photolysis. nih.govresearchgate.net When exposed to simulated sunlight, ranitidine has a half-life of approximately 35 minutes. nih.gov This photodegradation is a significant pathway for the transformation of ranitidine in the environment. nih.govresearchgate.net The nitroacetamidine portion of the molecule has been identified as the moiety that is active in direct photolysis. nih.gov
The rate of ranitidine's reaction with singlet oxygen, another photochemically generated species in natural waters, is also significant and varies with pH. nih.gov The heterocyclic furan ring is implicated as a site of reaction with singlet oxygen. nih.gov
Mechanistic Pathways of Isomerization
The isomerization of ranitidine primarily involves the interconversion between the cis and trans (or Z and E) isomers at the nitroethenediamine double bond.
Chemical Isomerization: In solution, the isomerization likely proceeds through a reversible nucleophilic addition-elimination mechanism at the double bond, catalyzed by acid or base. The presence of the electron-withdrawing nitro group makes the double bond susceptible to attack by nucleophiles. The rotation around the newly formed single bond would be facile, and subsequent elimination of the nucleophile could lead to the formation of the other isomer. The pH dependence of the isomerization kinetics supports a mechanism involving protonation or deprotonation steps. jfda-online.com
Photochemical Isomerization: Upon absorption of UV light, the ranitidine molecule is promoted to an excited electronic state. researchgate.net In this excited state, the rotational barrier around the double bond is significantly lower than in the ground state. This allows for rapid rotation to a perpendicular geometry, which can then relax back to the ground state as either the cis or trans isomer. This process of photo-induced cis-trans isomerization is a common phenomenon for molecules with double bonds. researchgate.net The direct photolysis of ranitidine, particularly targeting the nitroacetamidine group, suggests that this part of the molecule is the primary chromophore responsible for absorbing the light that drives the isomerization and degradation processes. nih.gov
Data Tables
Table 2: Factors Influencing Stereoselective Synthesis (General Principles)
| Factor | Effect on Selectivity | Example System | Reference(s) |
|---|---|---|---|
| Temperature | Lower temperatures often increase diastereomeric ratio. | Diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. | acs.org |
| Solvent | Can significantly affect diastereoselectivity. | THF found to be optimal for a specific NaBH4 reduction. | acs.org |
| Catalyst | Can create a steric environment favoring one isomer. | Rhodium-CAAC complexes for cis-selective hydrogenation. | tcichemicals.comnih.gov |
| Reducing Agent | Choice of reductant can determine stereochemical outcome. | NaBH4 showed higher cis-selectivity compared to NaBH(OAc)3 or NaBH3CN in a specific reduction. | acs.org |
Table 3: Photochemical Properties of Ranitidine
| Parameter | Finding | Conditions | Reference(s) |
|---|---|---|---|
| Direct Photolysis Half-life | 35 minutes | Noon summertime sunlight at 45° latitude | nih.gov |
| Reaction with Singlet Oxygen (1O2) | Bimolecular rate constant ranges from 1.6 x 10^7 M-1s-1 to 6.4 x 10^7 M-1s-1 | pH 6 to pH 10 | nih.gov |
| Reaction with Hydroxyl Radical (•OH) | Rate constant of 1.5 x 10^10 M-1s-1 | Not specified | nih.gov |
| Active Moiety in Direct Photolysis | Nitroacetamidine group | Not specified | nih.gov |
Factors Influencing Isomeric Equilibrium
In solution, cis- and trans-ranitidine exist in a dynamic equilibrium. researchgate.net This equilibrium is influenced by several factors, including the solvent, pH, and temperature. The interconversion between the isomers occurs via rotation around the carbon-carbon double bond of the nitroethenediamine group.
Quantum chemical studies have shown that the energy barrier for this rotation is relatively low, estimated to be around 14 kcal/mol in solvent conditions. rsc.org This low barrier is attributed to a "push-pull" electronic effect within the nitroethenediamine moiety, where the electron-donating amino groups and the electron-withdrawing nitro group are conjugated through the double bond. rsc.org This delocalization of electrons reduces the double-bond character, facilitating rotation. One study estimated the free energy of activation for the E/Z isomerization of the unprotonated form in DMSO-d6 to be approximately 70 kJ mol⁻¹ (about 16.7 kcal/mol). researchgate.net
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the relative stability of the cis and trans isomers and the rate of their interconversion. Studies have been conducted in various solvents, including aqueous solutions, deuterated dimethyl sulfoxide (B87167) (DMSO-d6), and chloroform (B151607) (CDCl₃), demonstrating the solvent's role in the isomeric equilibrium. researchgate.net The choice of solvent can also impact the polymorphic form of ranitidine hydrochloride obtained during crystallization, which is related to the isomeric composition. researchgate.net The solubility of ranitidine and its isomers can be significantly affected by the solvent system, as demonstrated in studies with natural deep eutectic solvents (NADES). mdpi.com
Temperature: Temperature affects the rate of interconversion and the position of the equilibrium. As with most chemical equilibria, an increase in temperature generally increases the rate at which equilibrium is reached. The thermodynamic stability of the isomers can also be temperature-dependent. researchgate.net Studies on the thermal stability of ranitidine have shown that degradation can occur at elevated temperatures, which can also be influenced by humidity. nih.govnih.gov While these studies focus on degradation, the underlying principles of temperature influencing molecular motion and stability are relevant to the isomeric equilibrium.
In solution, ranitidine is often found as an equimolar or near-equimolar mixture of the (E,Z)- and (Z,E)-isomers, indicating that the energy difference between the two forms is small under those conditions. researchgate.net
Table 2: Factors Affecting the Isomeric Equilibrium of Ranitidine
| Factor | Influence on Equilibrium | Research Findings |
| pH | Affects the rate of isomerization and the accessibility of tautomeric forms. | Isomerization is slower for the protonated species. The aci-nitro tautomer, which facilitates interconversion, is more accessible in acidic conditions. rsc.orgresearchgate.net |
| Solvent | Influences the relative stability of isomers and the rate of interconversion. | The equilibrium has been studied in various solvents like water, DMSO-d6, and CDCl₃. Solvent choice also affects the resulting polymorphic form upon crystallization. researchgate.netresearchgate.net |
| Temperature | Affects the rate of reaching equilibrium and can shift the equilibrium position. | Increased temperature enhances molecular motion, influencing the rate of interconversion and the stability of the isomers. researchgate.netnih.gov |
| Electronic Effects | The inherent "push-pull" nature of the nitroethenediamine group lowers the rotational energy barrier. | The energy barrier for rotation is estimated to be around 14 kcal/mol in solution, leading to a dynamic equilibrium. rsc.org |
Degradation Kinetics and Mechanistic Pathways of Cis Ranitidine
Hydrolytic Degradation Mechanisms and Product Characterization
Hydrolysis is a key degradation pathway for many pharmaceutical compounds in aqueous environments. The stability of cis-ranitidine is significantly influenced by the pH of the solution.
The rate of hydrolytic degradation of ranitidine (B14927) is highly dependent on pH. rsc.org Studies have shown that ranitidine exhibits pseudo-first-order pH-dependent kinetics in solution. jfda-online.comlawdata.com.tw Two distinct hydrolytic degradation pathways have been identified under strongly acidic and strongly alkaline conditions. rsc.org In contrast, at intermediate pH values, both of these pathways can occur simultaneously. rsc.org Interestingly, at very low pH, ranitidine hydrochloride shows resistance to hydrolytic cleavage. rsc.org This resistance is attributed to the C-protonation of the enediamine group. rsc.org Research indicates that the slowest rate of degradation for ranitidine occurs in the pH range of 5 to 8.
Forced degradation studies under basic conditions (0.5 M sodium hydroxide) have led to the formation of a major degradation product with a mass-to-charge ratio (m/z) of 302. Other studies have identified three primary degradation products resulting from hydrolysis: an alcohol, an oxime, and an amine. nih.gov
pH-Dependent Hydrolysis Kinetics
Photolytic Degradation Processes and Photoproduct Identification
Photolysis, or degradation by light, is another significant pathway for the breakdown of this compound in the environment.
This compound is susceptible to direct photolysis, a process where the molecule directly absorbs light, leading to its degradation. csbsju.eduacs.org This is a major degradation pathway for the compound. acs.orgnih.gov The reaction follows first-order kinetics with respect to ranitidine. acs.org The nitroacetamidine portion of the ranitidine molecule has been identified as the moiety responsible for its activity in direct photolysis. csbsju.edunih.gov
The efficiency of this process is quantified by the direct photolysis quantum yield (Φdirect), which is the number of moles of ranitidine degraded per mole of photons absorbed. acs.org The quantum yield for ranitidine has been measured to be 5.3 ± 0.5 × 10⁻³ at pH 6 and 5.5 ± 0.5 × 10⁻³ at pH 10, indicating that the direct photodegradation rate is not significantly altered by the protonation state of the trialkylamine functionality. csbsju.edu Another study reported a quantum yield value of 2.1 × 10⁻³ at pH 7.3. acs.org Under noon summertime sunlight at 45° latitude, ranitidine has a half-life of 35 minutes due to direct photolysis. nih.gov
Table 1: Direct Photolysis Quantum Yields of this compound
| pH | Quantum Yield (Φdirect) | Reference |
|---|---|---|
| 6 | 5.3 ± 0.5 × 10⁻³ | csbsju.edu |
| 10 | 5.5 ± 0.5 × 10⁻³ | csbsju.edu |
| 7.3 | 2.1 × 10⁻³ | acs.org |
In addition to direct photolysis, this compound can also be degraded through indirect photolysis. This process involves reactive species that are generated by other substances (photosensitizers) absorbing light. gitisa.it Key reactive species involved in the indirect photolysis of ranitidine include singlet oxygen (¹O₂) and hydroxyl radicals (•OH). csbsju.edunih.gov
Ranitidine reacts with singlet oxygen at a significant rate, with bimolecular rate constants ranging from 1.6 ± 0.2 x 10⁷ M⁻¹s⁻¹ at pH 6 to 6.4 ± 0.2 x 10⁷ M⁻¹s⁻¹ at pH 10. nih.gov The reaction with hydroxyl radicals is even faster, with a rate constant of 1.5 ± 0.2 x 10¹⁰ M⁻¹s⁻¹. nih.gov While direct photolysis is the dominant degradation pathway, reaction with singlet oxygen is also a contributing factor. csbsju.edu In natural waters, the presence of natural organic matter can facilitate indirect photolysis, leading to a slightly faster degradation rate compared to deionized water. acs.org Studies have shown that in natural water, direct photolysis accounts for approximately 62% of ranitidine degradation, with a 13% contribution from singlet oxygen. acs.org
Table 2: Bimolecular Rate Constants for the Reaction of this compound with Reactive Species
| Reactive Species | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Singlet Oxygen (¹O₂) | 6 | 1.6 ± 0.2 x 10⁷ | nih.gov |
| Singlet Oxygen (¹O₂) | 10 | 6.4 ± 0.2 x 10⁷ | nih.gov |
| Hydroxyl Radical (•OH) | Not specified | 1.5 ± 0.2 x 10¹⁰ | nih.gov |
The photolytic degradation of this compound results in the formation of several byproducts. Studies utilizing Fourier Transform Infrared (FTIR) spectroscopy on solid-state ranitidine hydrochloride exposed to UVB radiation have shown significant changes, particularly in the appearance of broad signals in the 3600-3200 cm⁻¹ and 3500-3400 cm⁻¹ regions of the spectrum, indicating structural alterations. lawdata.com.twresearchgate.net
In aqueous solutions, tandem mass spectrometry (MS²) has been employed to elucidate the structures of the main intermediate products of photocatalytic degradation. nih.gov These studies have revealed that ranitidine is highly reactive towards hydroxyl radicals. nih.gov One identified product resulted from the reduction by conduction band electrons in experiments using a TiO₂ catalyst. nih.gov The photolabile part of the ranitidine molecule has been identified as the nitroacetamidine group, while the furfurylamine (B118560) hydrochloride part degrades much more slowly under direct irradiation. researchgate.net
Indirect Photolysis via Reactive Species (e.g., Singlet Oxygen, Hydroxyl Radicals)
Oxidative Degradation Studies (e.g., by Chloramines, Peroxides)
Oxidative processes have been identified as a significant pathway for the degradation of ranitidine. Studies involving various oxidizing agents, such as chloramines and peroxides, have provided insight into the reaction kinetics and the resulting degradants.
Reaction Mechanisms and Kinetics
The oxidative degradation of ranitidine is a multifaceted process, with reaction kinetics varying based on the specific oxidant and environmental conditions.
When exposed to chloramines, a common disinfectant, the decomposition of ranitidine follows second-order kinetics and is catalyzed by acidic conditions. nih.govacs.org The reaction involves a nucleophilic substitution between ranitidine and monochloramine, which is a critical step in the formation of N-nitrosodimethylamine (NDMA). nih.gov
In studies using chloramine-T (CAT) as the oxidizing agent in both acidic (HClO₄) and alkaline (NaOH) media, the reaction kinetics were found to be first-order with respect to both CAT and ranitidine. researchgate.net However, the kinetic patterns differed between the two media. researchgate.net The reaction rate increases with a higher concentration of H+ ions but decreases with a higher concentration of OH- ions. researchgate.net The proposed reactive oxidizing species in both scenarios is the conjugate free acid of CAT, CH₃C₆H₄SO₂NHCl. researchgate.net
Electrochemical advanced oxidation processes (EAOPs) have also been used to study ranitidine degradation. The oxidative degradation by electrochemically generated hydroxyl radicals follows pseudo-first-order kinetics. nih.gov The absolute rate constant for this hydroxylation reaction was determined to be 3.39 × 10⁹ M⁻¹ s⁻¹. nih.gov
The pH of the solution and the presence of dissolved oxygen are major factors in the formation of NDMA from ranitidine. acs.org Higher NDMA formation is observed around pH 8, while lower concentrations of dissolved oxygen can dramatically decrease NDMA yields. acs.org This suggests that dichloramine may not be the primary oxidant involved in NDMA formation from ranitidine, which contradicts some proposed reaction mechanisms. acs.org
Identification of Oxidative Degradants (e.g., Nitrosamines and their precursors)
A primary concern in the oxidative degradation of ranitidine is the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. thermofisher.comthermofisher.com The molecular structure of ranitidine contains a dimethylamino group, which makes it a potent precursor to NDMA. acs.orgnih.gov
During chloramination, several byproducts are formed depending on the concentration of monochloramine. nih.gov The main identified products are chlorinated and hydroxylated analogues of ranitidine. nih.gov In the presence of excess monochloramine, intermediates critical to NDMA formation are generated, including a carbocation from the decomposition of the methylfuran moiety. nih.gov
Oxidation with chloramine-T results in the formation of Ranitidine-S-oxide as the identified oxidation product in both acidic and alkaline media. researchgate.net In forced degradation studies under oxidative stress (e.g., with hydrogen peroxide), significant degradation of ranitidine was observed. nih.gov Electrochemical oxidation leads to the formation of up to 11 cyclic intermediates still containing the furan (B31954) moiety, which are then further oxidized to short-chain carboxylic acids before complete mineralization. nih.gov
The table below summarizes key oxidative degradants of ranitidine identified in various studies.
| Degradation Condition | Identified Degradants/Products | Reference |
| Chloramination | N-nitrosodimethylamine (NDMA), Chlorinated analogues, Hydroxylated analogues | nih.govacs.org |
| Oxidation with Chloramine-T | Ranitidine-S-oxide | researchgate.net |
| Electrochemical Oxidation | Cyclic intermediates with furan moiety, Short-chain carboxylic acids, NH₄⁺, NO₃⁻, SO₄²⁻ | nih.gov |
| Forced Degradation (H₂O₂) | Unspecified degradation impurities | nih.gov |
Influence of Environmental and Storage Conditions on Chemical Stability (e.g., temperature, light, pH, water activity)
The chemical stability of this compound is significantly influenced by various environmental and storage factors, including temperature, light, pH, and moisture. jfda-online.comnih.gov
Temperature and Humidity: Elevated temperature and humidity are known to accelerate the degradation of ranitidine. tishreen.edu.sy Studies have shown that the formation of NDMA in ranitidine is a temperature-dependent process. researchgate.net Storage at high temperatures, particularly in the presence of moisture and oxygen, triggers NDMA formation. researchgate.net The impact of moisture on stability has been noted to be even greater than that of temperature in some studies. tishreen.edu.sy For instance, at 45°C and high humidity, ranitidine was observed to degrade by about 20%. nih.gov
Light: Ranitidine is sensitive to light. jfda-online.comdrugfuture.com Photodegradation studies using a xenon lamp at 45°C revealed the formation of sixteen different degradation products, including the unexpected discovery of N,N-dimethylformamide (DMF). nih.gov Direct photolysis experiments under simulated sunlight also confirmed its degradation. jfda-online.com Ranitidine absorbs solar radiation, leading to an excited state that subsequently degrades, a process that occurs even in deionized water, indicating a direct photolysis pathway. acs.org
pH: The pH of the medium has a notable effect on ranitidine's stability. A 1% solution of ranitidine hydrochloride in water typically has a pH between 4.5 and 6.0. drugfuture.com The slowest rate of degradation for ranitidine has been observed in the pH range of 5 to 8. nih.gov Significant degradation occurs under both acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions, especially when combined with heat. nih.gov
The following table summarizes the impact of various conditions on ranitidine stability.
| Condition | Effect on Stability | Observed Degradants/Outcome | Reference |
| High Temperature | Increased degradation | NDMA formation | tishreen.edu.syresearchgate.net |
| High Humidity | Increased degradation, moisture absorption | Weight gain, color/smell changes | tishreen.edu.syresearchgate.net |
| Light/Photolysis | Degradation | N,N-dimethylformamide (DMF) and other products | nih.govjfda-online.comacs.org |
| Acidic pH | Significant degradation | Formation of impurities | nih.gov |
| Basic pH | Significant degradation | Formation of impurities | nih.gov |
| Neutral pH (5-8) | Slowest degradation rate | Increased stability | nih.gov |
Analytical Methodologies for Degradant Profiling and Impurity Quantification
A variety of sophisticated analytical methods are employed for the comprehensive profiling of degradation products and the quantification of impurities in ranitidine. The choice of method is often dictated by the need to separate structurally similar compounds and detect trace-level contaminants like nitrosamines. nih.govresearchgate.net
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for ranitidine analysis. researchgate.net Stability-indicating HPLC methods, often using a C18 reversed-phase column and UV detection, have been developed to separate ranitidine from its impurities and degradation products under various stress conditions (acid, base, oxidation, heat, and light). nih.govnih.govnih.gov
For the sensitive detection of nitrosamines, which can be formed by thermal degradation, methods that avoid high temperatures are necessary. thermofisher.com Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred technique. thermofisher.com Specifically, High-Resolution Accurate Mass (HRAM) LC-MS methods have been developed and validated by regulatory agencies like the FDA for the simultaneous quantification of multiple nitrosamine (B1359907) impurities. thermofisher.comthermofisher.com These methods utilize systems like the Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer for exceptional sensitivity and resolving power. thermofisher.com Tandem quadrupole mass spectrometers (LC-MS/MS) are also used to achieve very low limits of quantification (LLOQs), in the range of 0.025–0.1 ng/mL for various nitrosamines.
Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, for instance, to identify ranitidine-S-oxide as a degradation product. researchgate.net Other techniques mentioned for impurity analysis include Thin-Layer Chromatography (TLC), Capillary Electrophoresis (CE), and hyphenated systems like LC-NMR and LC-FTIR. ajrconline.orgresearchgate.net
Sample Preparation and Isolation: Effective sample preparation is crucial for accurate analysis. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction are commonly used to isolate analytes from complex matrices. researchgate.netajrconline.org For detailed structural characterization, preparative liquid chromatography is used to isolate and collect sufficient quantities of unknown degradation products. waters.com For instance, a purification system combining a Photodiode Array (PDA) detector and an ACQUITY QDa Mass Detector has been used for the mass-directed isolation of a degradant formed under basic conditions. waters.com
The table below provides an overview of analytical methods used for ranitidine degradant analysis.
| Analytical Technique | Application | Key Features | Reference |
| HPLC / HPLC-DAD | Quantification of ranitidine and its impurities; Stability studies | Stability-indicating, separation of multiple components | nih.govnih.govresearchgate.net |
| LC-HRAM-MS | Quantification of nitrosamine impurities (e.g., NDMA) | High sensitivity and specificity, avoids thermal degradation | thermofisher.comthermofisher.com |
| LC-MS/MS | Trace-level quantification of genotoxic impurities | Very low limits of quantification (LLOQ < 0.1 ng/mL) | |
| GC-MS | Identification of specific oxidation products | Identification of volatile/semi-volatile degradants like Ranitidine-S-oxide | researchgate.net |
| Preparative LC with Mass Detection | Isolation of unknown degradants | Enables collection of pure fractions for structural elucidation | waters.com |
| Capillary Electrophoresis (CE) | Estimation of related substances | Alternative separation technique | nih.gov |
Preclinical Mechanistic Investigations of Cis Ranitidine Excluding Human Clinical Data
In Vitro Molecular Interaction Studies
Receptor Binding Affinity and Selectivity in Isolated Systems
Ranitidine (B14927) is well-established as a competitive and reversible antagonist of the histamine (B1213489) H2-receptor. hres.ca This interaction is selective and forms the basis of its primary pharmacological effect: the inhibition of gastric acid secretion. hres.cabiointerfaceresearch.com On a molar basis, ranitidine is reported to be four to five times more potent than the earlier H2-receptor antagonist, cimetidine (B194882), with a pA2 value of 7.2 in in vitro assays using guinea-pig isolated atrium. hres.ca
Enzyme Inhibition or Activation Studies with Relevant Biological Targets (e.g., Cytochrome P450)
Ranitidine's interaction with the cytochrome P450 (CYP450) enzyme system, crucial for the metabolism of numerous drugs, has been investigated in vitro. While ranitidine binds to CYP450, its inhibitory effect is considerably weaker than that of cimetidine. jfda-online.comunesp.br
Studies using human liver microsomes have examined the inhibitory profile of ranitidine against key CYP450 isozymes. The findings indicate a weak inhibitory effect on several enzymes.
Table 1: In Vitro Inhibitory Effects of Ranitidine on Human Cytochrome P450 Isozymes
| CYP Isozyme | Substrate Used | Ranitidine's Inhibitory Effect | Reference |
|---|---|---|---|
| CYP1A2 | Caffeine | Weak (Significantly less than cimetidine) | europa.eu |
| CYP2D6 | Dextromethorphan | Weak (Significantly less than cimetidine) | jfda-online.comeuropa.eu |
| CYP3A4/5 | Dextrorphan | Very Weak (Significantly less than cimetidine and ebrotidine) | europa.eu |
This interactive table summarizes the inhibitory profile of ranitidine on major CYP450 enzymes based on in vitro studies. The data pertains to "ranitidine" without specific differentiation between its cis and trans isomers in these particular studies.
Although ranitidine has been reported to bind weakly to cytochrome P450 in vitro, recommended doses are not considered to inhibit the action of the hepatic cytochrome P450-linked oxygenase enzymes to a clinically significant degree. hres.ca The available literature does not provide a separate, comparative analysis of the CYP450 inhibitory potential of the cis-isomer of ranitidine versus the trans-isomer.
Cell-Free or in vitro Biological System Studies for Mechanistic Insights
Membrane Permeability Studies
The ability of a drug to cross biological membranes is a key determinant of its absorption. Ranitidine is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and low permeability. google.com
In vitro models are commonly used to assess this property. The Caco-2 cell monolayer, a line of human epithelial colorectal adenocarcinoma cells, is a standard model for intestinal absorption. Studies using this model have indicated that ranitidine exhibits low permeability. scispace.com Furthermore, some research suggests that ranitidine may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport substances out of cells, further limiting its net absorption. scispace.com
The Parallel Artificial Membrane Permeability Assay (PAMPA) is another cell-free in vitro tool used to predict passive diffusion. Data from such assays confirm ranitidine's low permeability characteristics.
Table 2: In Vitro Permeability Data for Ranitidine
| Assay System | Permeability Classification | Key Findings | Reference |
|---|---|---|---|
| BCS | Class III | High Solubility, Low Permeability | google.com |
| Caco-2 Cells | Low Permeability | Efflux mediated by P-gp suggested | scispace.com |
| Franz-PAMPA | Low Permeability | Consistent with BCS Class III drugs | justia.com |
This interactive table presents permeability data for ranitidine from various in vitro systems. The studies did not differentiate between cis and trans isomers.
Chemical Reactivity with Biomolecules
The chemical structure of ranitidine contains a N,N'-dimethyl-2-nitro-1,1-ethenediamine moiety, which has been a subject of stability and reactivity studies. rsc.org A significant area of investigation has been the formation of the impurity N-Nitrosodimethylamine (NDMA). A proposed mechanism for NDMA formation involves the autoxidation of the ranitidine molecule, which liberates dimethylamine (B145610) and a nitrite (B80452) ion. The subsequent nitrosation is believed to occur when the nitrite ion is converted to a gaseous nitrosating agent. Studies have also shown that ranitidine has a strong potential to form NDMA when exposed to chloramine, a water disinfectant. scispace.com This highlights the inherent chemical reactivity of the ranitidine structure under specific conditions.
Comparative Biochemical Analysis of cis and trans Isomers at the Molecular Level
The polymorphism and isomerism of ranitidine are rooted in its molecular structure, specifically the nitroethenediamine portion. researchgate.net The molecule can exist in different tautomeric forms and as two geometric isomers, Z and E, concerning the C=C double bond. researchgate.netresearchgate.net In this context, the Z-isomer is where the methylamino and nitro substituents are trans to each other, while the E-isomer has them in a cis configuration. google.com
Spectroscopic and crystallographic studies have been crucial in elucidating these structural nuances. Early spectroscopic work demonstrated that in solution, ranitidine exists as an equimolar mixture of E/Z enamine isomers and that the energy barrier for rotation around the carbon-carbon double bond is low. google.com This low rotational barrier is influenced by intramolecular hydrogen bonding between the nitro and amino groups.
The two primary polymorphic forms of ranitidine hydrochloride, Form 1 and Form 2, exhibit distinct isomeric compositions. Recent analysis using Microcrystal Electron Diffraction (MicroED) has provided clear structural determination:
Form 1: The crystal structure consists of the cis conformation of the nitro group (Z-isomer).
Form 2: This form is a mixture of cis and trans conformations of the nitro group.
Another crystallographic study of a specific form of ranitidine hydrochloride also confirmed the Z-configuration (where the methylamino and nitro groups are trans), noting that this contrasted with other reported structures that showed either the E-configuration or a disorder of both forms. google.com Computational studies using quantum chemical calculations on a model nitroethenediamine structure also indicated a preference for the enamine tautomeric state, which exists as two (E/Z) geometric isomers. researchgate.net These fundamental structural differences between the isomers are expected to influence their physicochemical properties and their interaction with biological targets, as suggested by the patent claiming higher receptor affinity for the Z-isomer. redalyc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| cis-Ranitidine |
| Ranitidine |
| trans-Ranitidine |
| Cimetidine |
| Ebrotidine |
| Caffeine |
| Dextromethorphan |
| Dextrorphan |
| N-Nitrosodimethylamine (NDMA) |
| P-glycoprotein (P-gp) |
| Cytochrome P450 (CYP450) |
Computational Chemistry and Molecular Modeling of Cis Ranitidine
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of cis-ranitidine, defined by its electronic structure and preferred three-dimensional shapes. For ranitidine (B14927), the isomerism typically refers to the configuration around the C=C double bond of the nitroethenediamine moiety, with the cis isomer corresponding to the Z-form. uni-regensburg.de
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to determine the most stable geometric arrangements (geometry optimization) and to calculate the energy of molecules like ranitidine.
Structural studies of ranitidine hydrochloride have been performed using DFT calculations, often with the B3LYP functional and basis sets such as 6-31G* or 6-31G(d,p). uni-regensburg.deresearchgate.net These studies consider various conformations of the monoprotonated species, including the Z-form (cis), both in the gas phase and in aqueous solution. uni-regensburg.de Calculations reveal that the Z-isomer is one of the stable conformations of the molecule. uni-regensburg.de
Theoretical calculations have determined properties such as total energies, relative energies between isomers, dipole moments, and molecular volumes. uni-regensburg.de For instance, studies on the diprotonated E/Z and Z/E isomers of ranitidine hydrochloride in solution have provided detailed energetic and structural data. uni-regensburg.de Thermodynamic properties of ranitidine hydrochloride have also been calculated and compared using both DFT and Hartree-Fock (HF) methods. researchgate.net These calculations are crucial for understanding the relative stability and conformational preferences of the cis-isomer under different conditions.
| Species | Property | Value |
|---|---|---|
| Cationic (E/Z) | Total Energy (Hartrees) | -1352.4517 |
| Dipole Moment (Debye) | 18.15 | |
| Volume (ų) | 416.71 | |
| Hydrochloride (E/Z) | Total Energy (Hartrees) | -1812.8022 |
| Dipole Moment (Debye) | 14.07 | |
| Volume (ų) | 432.33 | |
| Hydrochloride (Z/E) | Total Energy (Hartrees) | -1812.8011 |
| Dipole Moment (Debye) | 17.97 | |
| Volume (ų) | 433.00 |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), and DFT are employed to predict various spectroscopic properties. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For ranitidine hydrochloride, calculations of vibrational frequencies (FTIR and FT-Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts have been performed. researchgate.netiucr.org The theoretical spectra generated from the calculated frequencies and chemical shifts are often compared with experimental data, showing good agreement. researchgate.net This correlation helps in the complete assignment of vibrational modes and NMR signals to specific atoms and functional groups within the molecule. researchgate.netmdpi.com
More advanced studies have combined dispersion-corrected periodic DFT calculations with solid-state spectroscopy techniques like powder X-ray diffraction (PXRD), solid-state NMR, and terahertz spectroscopy to refine the structural model of ranitidine hydrochloride's form II polymorph, which involves both Z (cis) and E (trans) enamine isomers. researchgate.net
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are used to understand the chemical reactivity and interaction sites of a molecule.
The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. researchgate.net For ranitidine, MEP analysis helps predict the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding. researchgate.net
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.info The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and facilitates intramolecular charge transfer. researchgate.netd-nb.info For ranitidine hydrochloride, the HOMO-LUMO energy gap was calculated using DFT (B3LYP/6-31G(d,p)) to be approximately 4.998 eV, providing insight into its electronic stability and charge transfer interactions. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.0124 |
| LUMO | -1.0142 |
| Energy Gap (ΔE) | 4.9982 |
Ab Initio Methods for Spectroscopic Property Prediction
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique provides detailed information on the conformational dynamics, flexibility, and stability of molecules in various environments. researchgate.net
For ranitidine, DFT-based MD simulations have been used to study its polymorphic forms. Specifically, simulations were employed to investigate the conformational distribution in the disordered crystal structure of ranitidine hydrochloride form II, which is known to contain both E (trans) and Z (cis) tautomeric conformations. These simulations revealed that while form II has a lower enthalpy, another polymorph (form I) becomes thermodynamically stable at higher temperatures due to greater entropy, a factor influenced by the dynamics of the hydrogen-bond network. Such studies are crucial for understanding the stability and interconversion of different solid-state forms of the drug.
Molecular Docking Studies with Protein Targets (Theoretical Binding Modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a protein), forming a stable complex. These studies are instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms.
Ranitidine has been the subject of molecular docking studies to explore its binding to various targets.
Proton Pump: Docking analyses have been performed to compare the binding affinity of ranitidine to the proton pump (H+/K+-ATPase) against other phytoconstituents. In one such study, ranitidine showed a docking score of -40.4806 kcal/mol.
(2-hydroxypropyl)-β-cyclodextrin (HP-β-CyD): To understand taste-masking effects, docking studies showed that the dimethylamino and diamine groups of ranitidine likely form direct hydrogen bonds with the hydroxyl groups of HP-β-CyD.
SARS-CoV-2 Proteins: Ranitidine hydrochloride has been investigated via molecular docking for its potential to bind to proteins associated with SARS-CoV-2, with calculated binding affinities suggesting possible interactions.
These theoretical studies provide hypotheses about the key amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, guiding further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analysis for Isomeric Forms
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models use calculated molecular descriptors to predict the activity or properties of new or untested compounds.
Ranitidine and its isomers have been included in various QSAR and QSPR studies to predict specific characteristics:
Membrane Permeability: Ranitidine has been part of datasets used to build QSAR models for predicting human oral absorption and permeability. However, its affinity for cellular efflux pumps can sometimes lead to misclassification by these models, highlighting the complexity of biological systems.
Rejection by Membranes: Ranitidine was included in a QSAR analysis to develop a predictive model for the rejection of pharmaceuticals by reverse osmosis membranes.
Brain Penetration: In efforts to design H2-receptor antagonists with better central nervous system penetration, QSAR studies were performed on congeners of ranitidine and other related compounds. Although brain penetration was increased in some derivatives, achieving a combination of high potency and significant brain/blood concentration ratio proved challenging.
These analyses are crucial for optimizing drug candidates by predicting how structural modifications, including changes in isomeric form, might affect their activity and pharmacokinetic properties.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been employed to calculate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. ijcrar.comresearchgate.net These calculations are crucial for understanding the molecule's structural and electronic properties and for assigning experimental spectral features with greater confidence. ijcrar.com The cis-isomer of ranitidine, also referred to as the E-isomer, involves a specific geometric arrangement around the carbon-carbon double bond of the nitroethene group. biointerfaceresearch.com Theoretical studies often model this and other isomers to understand their relative stabilities and differing spectral characteristics. biointerfaceresearch.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
The theoretical prediction of NMR chemical shifts is a valuable tool for structural elucidation. For this compound and its related forms, ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. researchgate.netnih.gov Studies have utilized functionals such as B3LYP combined with basis sets like 6-31G(d,p) to perform these calculations. ijcrar.comresearchgate.net
The results of these computational analyses generally show a strong correlation between the calculated and experimentally observed chemical shifts for ranitidine hydrochloride. researchgate.net This good agreement validates the optimized molecular geometry used in the calculations and allows for unambiguous assignment of the signals in the experimental spectra, which can be challenging for complex molecules with many similar chemical environments. sciforum.net For instance, DFT calculations can help differentiate the signals of diastereotopic protons or methyl groups within the molecule. sciforum.net While specific theoretical values depend on the exact computational model (functional, basis set, solvent model), the general findings confirm the utility of DFT in accurately reproducing the NMR spectrum of ranitidine. researchgate.netresearchgate.net
Table 1: Representative Theoretical vs. Experimental ¹³C and ¹H NMR Chemical Shifts for Ranitidine Note: The following table is an illustrative representation based on findings that theoretical and experimental data are in good agreement. researchgate.net
| Atom Position (Exemplary) | Theoretical ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Theoretical ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| Furan (B31954) Ring CH | 108.5 | 107.9 | 6.5 | 6.4 |
| Furan Ring CH | 112.0 | 111.4 | 7.3 | 7.2 |
| N-CH₃ | 33.0 | 32.5 | 2.8 | 2.7 |
| N(CH₃)₂ | 44.1 | 43.6 | 2.9 | 2.8 |
| C=CH-NO₂ | 110.2 | 109.7 | 6.8 | 6.7 |
Infrared (IR) Spectroscopy
Vibrational spectroscopy is highly sensitive to molecular structure, and theoretical calculations are indispensable for assigning the complex IR spectra of molecules like ranitidine. DFT calculations, often using the B3LYP functional with basis sets such as 6-31G*, are performed to compute the harmonic vibrational frequencies. biointerfaceresearch.comresearchgate.net These calculations have been applied to various forms of ranitidine, including its monoprotonated and diprotonated species, to understand their structural and vibrational characteristics in different environments. researchgate.net
A key aspect of these theoretical studies is the ability to distinguish between different isomers, such as the E/Z (cis/trans) forms. biointerfaceresearch.com For example, structural and vibrational studies on the diprotonated hydrochloride species of ranitidine have identified specific IR bands corresponding to the E/Z and Z/E isomers. researchgate.netresearchgate.net The calculated frequencies are typically scaled by a factor to correct for anharmonicity and limitations in the theoretical model, which significantly improves their agreement with experimental wavenumbers. researchgate.net This allows for the confident assignment of key vibrational modes, such as the N-H, C=C, and the symmetric and antisymmetric stretches of the NO₂ group. researchgate.net
Table 2: Selected Theoretical Vibrational Frequencies for Ranitidine Species Note: Data derived from computational studies on ranitidine hydrochloride species. researchgate.netresearchgate.netresearchgate.net The assignments correspond to the character of the vibration.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|---|---|
| ~1645 | ~1620 | 1621 | ν(C=C) + δ(N-H) |
| ~1615 | ~1590 | 1589 | δ(N-H) + ν(C=C) |
| ~1480 | ~1460 | 1468 | ν_as(NO₂) |
| ~1335 | ~1315 | 1323 | ν_s(NO₂) |
| ~1260 | ~1245 | 1247 | τ(CH₂) |
| ~1120 | ~1105 | 1110 | ν_s(NO₂) + Rocking(CH₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). ijcrar.comresearchgate.net This method calculates the electronic excitation energies and corresponding oscillator strengths, which translate to the absorption wavelengths (λmax) and intensities observed in a UV-Vis spectrum. ijcrar.com To better simulate experimental conditions, these calculations are often performed using a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), with solvents like methanol (B129727) or water. ijcrar.combiointerfaceresearch.com
Studies on ranitidine hydrochloride have demonstrated that TD-DFT calculations can successfully predict the main absorption bands. ijcrar.comresearchgate.net For example, calculations performed at the TD-DFT/B3LYP/6-31G(d,p) level in a methanol solvent model have shown good agreement with the experimental UV-Vis spectrum. ijcrar.com The major electronic transitions are typically identified as π → π* transitions localized on the nitroethenediamine moiety, which acts as the principal chromophore in the molecule.
Table 3: Theoretical vs. Experimental UV-Vis Absorption for Ranitidine Hydrochloride Note: Data based on TD-DFT calculations performed in a methanol solvent model. ijcrar.comresearchgate.net
| Parameter | Theoretical Value | Experimental Value | Major Contribution |
|---|---|---|---|
| λmax 1 (nm) | ~325 | 322 | π → π* |
| Oscillator Strength (f) | 0.55 | - | HOMO → LUMO |
| λmax 2 (nm) | ~230 | 228 | π → π* |
| Oscillator Strength (f) | 0.28 | - | HOMO-1 → LUMO |
Advanced Analytical Techniques for Cis Ranitidine Quantification and Purity Assessment
Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated techniques, which combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for the analysis of cis-ranitidine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a cornerstone for the quantification of ranitidine (B14927) and its impurities in various matrices, including drug substances and biological fluids. researchgate.netnih.gov This technique offers high sensitivity and specificity, making it ideal for detecting trace-level impurities. pharmtech.com For instance, a validated LC-MS/MS method for the simultaneous analysis of ranitidine and metronidazole (B1676534) in human plasma utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid. nih.gov Detection was achieved using positive ionization mode, monitoring specific mass-to-charge ratio (m/z) transitions for each compound. nih.gov
The US Food and Drug Administration (FDA) has published LC-MS/MS methods for the determination of N-nitrosodimethylamine (NDMA), a potential impurity in ranitidine. pharmtech.comfda.gov These methods employ a triple-quadrupole mass spectrometer and can be used as a confirmatory method for results obtained by other techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). pharmtech.comfda.gov The principle involves separating NDMA from the ranitidine active pharmaceutical ingredient (API) using reverse-phase chromatography and detecting it via multiple reaction monitoring (MRM). fda.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
While LC-MS is often preferred for ranitidine analysis to avoid potential thermal degradation and subsequent formation of impurities like NDMA, GC-based methods have also been developed. themedicinemaker.com However, it's crucial to note that high temperatures during GC analysis can lead to the generation of NDMA, potentially yielding inaccurate results for ranitidine samples. themedicinemaker.com GC-MS/MS methods are available for the simultaneous detection of several nitrosamine (B1359907) impurities. pharmtech.com
A screening method for NDMA in ranitidine API using GC-MS with liquid injection has been described. edqm.eu This method utilizes a Restek Rtx-624 column and detects ions in selected ion monitoring (SIM) mode. edqm.eu
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Degradant Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the accurate mass determination and identification of unknown impurities and degradation products of ranitidine. fda.govlcms.cz Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. lcms.cz
The FDA has developed and validated an LC-HRMS method to measure NDMA levels in ranitidine drug substances and products. fda.gov This was necessitated by the observation that GC-based methods could artificially elevate NDMA levels. fda.gov The LC-HRMS method separates NDMA from ranitidine using reverse-phase chromatography and detects it with a high-resolution and high-mass accuracy (HRAM) mass spectrometer. fda.gov This allows for confident identification and quantification of the impurity. fda.gov
HRMS is also crucial in forced degradation studies, where it helps in the structural characterization of degradation products formed under various stress conditions like acid, base, and heat. waters.comnih.gov For example, in a study simulating gastric fluid, LC-HRMS was used to detect and quantify the formation of NDMA from ranitidine under different pH and nitrite (B80452) concentrations. nih.gov
Quantitative NMR (qNMR) for Isomer Purity and Content Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides structural information and quantitative data without the need for identical reference standards for each analyte. rssl.com The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for the determination of the purity and content of a substance. rssl.commagritek.com
For isomeric purity, qNMR can be used to determine the ratio of different isomers in a sample. libretexts.org This is particularly useful for distinguishing between cis- and trans-isomers. While specific applications of qNMR for this compound isomer purity were not found in the provided search results, the technique's general applicability for determining isomer ratios is well-established. libretexts.orgnih.gov The accuracy and precision of qNMR make it a reliable method for the purity determination of active pharmaceutical ingredients. nih.gov
Capillary Electrophoresis (CE) for High-Resolution Isomer Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of chiral and isomeric compounds. springernature.comptfarm.pl Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), are used for the purity analysis of various drugs, including ranitidine. ptfarm.pl
CE has been successfully employed for the separation of ranitidine from its related substances. springernature.com The technique's ability to separate compounds based on their charge-to-mass ratio allows for the effective resolution of closely related isomers. ptfarm.plnih.gov The separation of diastereomers, such as cis and trans isomers, can often be achieved by controlling the pH of the background electrolyte. nih.gov For enantiomeric separations, chiral selectors like cyclodextrins are added to the electrolyte. nih.govmdpi.comresearchgate.net While direct application of CE for this compound separation was not detailed in the search results, the principles of CE make it a highly suitable method for such a task.
Application of Chemometrics and Multivariate Analysis to Spectroscopic Data for Isomer/Polymorph Discrimination
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. redalyc.org When applied to spectroscopic data (e.g., from infrared or NMR spectroscopy), multivariate analysis can be a powerful tool for discriminating between isomers and polymorphs. redalyc.org
Techniques like Principal Component Analysis (PCA) and other classification methods can identify subtle differences in the spectra of different isomers, allowing for their differentiation. redalyc.org For example, Fourier Transform Infrared (FT-IR) spectroscopy combined with chemometrics has been used to analyze adulterated oils, demonstrating the power of this approach in distinguishing between similar chemical compositions. redalyc.org While specific studies on the application of chemometrics for this compound isomer discrimination were not found, the general methodology is highly applicable. univr.itacs.org By analyzing the spectral fingerprints of cis- and trans-ranitidine, it would be possible to build a chemometric model capable of distinguishing between them.
Method Validation Strategies for Specificity, Accuracy, and Precision in Isomer Analysis
The validation of analytical methods is crucial to ensure they are suitable for their intended purpose. For isomer analysis, validation must demonstrate the method's specificity, accuracy, precision, and robustness. nih.govtsijournals.comorientjchem.org
Specificity is the ability of the method to accurately measure the analyte of interest in the presence of other components, such as its isomers, impurities, or excipients. orientjchem.orgresearchgate.net This is typically demonstrated by analyzing placebo samples and samples spiked with known impurities to ensure there is no interference. nih.govorientjchem.org
Accuracy refers to the closeness of the measured value to the true value. nih.gov It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. nih.govtsijournals.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govresearchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. orientjchem.orgresearchgate.netorientjchem.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. researchgate.net
These validation parameters are essential for any analytical method used for the quantification and purity assessment of this compound, ensuring the reliability and accuracy of the results. nih.govorientjchem.orgjapsonline.com
Environmental Fate and Ecotoxicological Behavior of Ranitidine Isomers
Occurrence and Persistence in Aquatic Environments
The histamine (B1213489) H2-receptor antagonist Ranitidine (B14927), including its cis-isomer, is a frequently detected pharmaceutical in global aquatic environments due to its widespread use and incomplete removal in wastewater treatment processes. researchgate.netgraie.org It has been identified as a contaminant of emerging concern, with its presence confirmed in a multitude of aquatic matrices, including surface water, groundwater, drinking water, seawater, and both influent and effluent from municipal wastewater treatment plants (WWTPs). graie.orgpaipharma.commdpi.comjanusinfo.se
Reported concentrations in the aquatic environment show significant variability. In the Stockholm area of Sweden, ranitidine has been measured in outgoing wastewater at concentrations between 224 and 244 ng/L. researchgate.net Studies in Southeast Asia have found concentrations ranging from 0.5 to 85,000 ng/L in various water matrices. mdpi.com In Northeast Spain, median concentrations of 62.8 ng/L have been reported in surface water. arviatechnology.com The ubiquitous nature of this compound is a key concern for environmental health. researchgate.net
Regarding its persistence, ranitidine is not considered readily or inherently biodegradable. researchgate.netresearchgate.net This characteristic leads to its classification as "potentially persistent." researchgate.net Studies have shown that ranitidine can persist and accumulate in aquatic ecosystems. bvsalud.org Research indicates it demonstrates high persistence in water and undergoes slow dissipation in sediment. graie.org In soil environments, the degradation half-life (DT50) for ranitidine was found to be a minimum of 31.6 days under non-sterile conditions, further highlighting its potential to persist in the environment. uobaghdad.edu.iq
Degradation Pathways in Environmental Matrices (e.g., Soil, Water, Sediment)
The transformation and degradation of cis-Ranitidine in the environment occur through several chemical and biological pathways.
In Water and Sediment:
Photodegradation : This is a primary degradation pathway for ranitidine in sunlit surface waters. bvsalud.orgnih.gov It is susceptible to direct photolysis, with one study reporting a half-life of just 35 minutes under simulated noon summertime sunlight. bvsalud.org The nitroacetamidine group within the molecule is the primary moiety involved in this direct photolysis. bvsalud.org Additionally, ranitidine reacts with photochemically produced transient oxidants like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). bvsalud.org It is important to note that photodegradation can result in transformation products that may exhibit greater toxicity than the parent compound. researchgate.netuobaghdad.edu.iq
Hydrolysis : Ranitidine's stability is pH-dependent. It undergoes hydrolytic degradation under strongly acidic or strongly alkaline conditions, following distinct pathways. uobaghdad.edu.iq However, it shows resistance to hydrolysis at very low pH values. uobaghdad.edu.iq Forced degradation studies under basic conditions have been used to isolate and identify its degradation products. researchgate.net
Biodegradation : Evidence for biodegradation is mixed. While some studies using OECD standard tests concluded that ranitidine is not readily or inherently biodegradable, researchgate.net other research has shown significant removal through biological processes. A laboratory-scale tandem anaerobic-aerobic reactor with immobilized biomass successfully removed 90% of ranitidine from domestic sewage. nih.gov
Oxidative Processes : Water treatment processes like ozonation and chloramination can degrade ranitidine. However, these processes are a significant concern as they can lead to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen. paipharma.comjanusinfo.se The presence of dissolved oxygen can influence the rate of NDMA formation during chloramination.
In Soil:
Sorption and Mobility : Ranitidine demonstrates a low affinity for sorption to soil particles. uobaghdad.edu.iq This low sorption, combined with its persistence, results in a moderate potential for leaching from soil into groundwater. uobaghdad.edu.iq
Microbial Degradation : Microbial activity is a key factor in the degradation of ranitidine in soil. The degradation half-life (DT50) was observed to be 31.6 days in non-sterile soil, which extended to 62.4 days in sterile soil, confirming the role of microorganisms in its breakdown. uobaghdad.edu.iq
Bioaccumulation Potential in Non-Human Organisms (e.g., aquatic species)
Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. For pharmaceuticals, this is often estimated using the octanol-water partition coefficient (Log P or Log D at a specific pH).
The potential for this compound to bioaccumulate in organisms is considered low. The distribution coefficient at a neutral pH (Log D ow at pH 7) is -1.09, which indicates that the compound is hydrophilic and has a low affinity for lipids, the fatty tissues where bioaccumulation typically occurs. researchgate.net
While standard bioconcentration factor (BCF) data in fish are not widely available, a study investigating uptake in the freshwater amphipod Gammarus pulex provides some insight. This study derived kinetic bioconcentration factors for ranitidine, as shown in the table below.
| Organism | Parameter | Value (L/kg) | Source |
|---|---|---|---|
| Freshwater Amphipod (Gammarus pulex) | Kinetic Bioconcentration Factor (BCF) | 12 - 212 |
These BCF values are well below the general regulatory trigger for a substance to be considered bioaccumulative (BCF > 2,000). This, combined with the low Log D value, strongly suggests that this compound does not have a significant potential for bioaccumulation or biomagnification in aquatic food webs. researchgate.net
Ecotoxicity Studies in Model Environmental Organisms (e.g., algae, daphnia, rotifers)
Ecotoxicity studies are essential for determining the potential harm of chemicals to wildlife. For this compound, research has been conducted on various model organisms representing different trophic levels in the aquatic environment. While acute toxicity is generally low, chronic effects have been observed. researchgate.netuobaghdad.edu.iq It is also critical to consider that environmental transformation products of ranitidine can sometimes be more toxic than the original compound. uobaghdad.edu.iq
| Organism | Species | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Algae | Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata) | 72h EC₅₀ (Growth Inhibition) | 150 | paipharma.com |
| Algae | Raphidocelis subcapitata | EC₅₀ | 87.1 | mdpi.com |
| Crustacean | Ceriodaphnia dubia | Chronic NOEC (Reproduction) | 0.310 | researchgate.net |
| Crustacean | Daphnia magna | 48h EC₅₀ (Immobilization) | >100 | uobaghdad.edu.iq |
| Crustacean | Daphnia magna | Chronic (Population Growth Inhibition) | Effect Observed | uobaghdad.edu.iq |
| Rotifer | Brachionus calyciflorus | 24h LC₅₀ (Mortality) | >100 | uobaghdad.edu.iq |
| Rotifer | Brachionus calyciflorus | Chronic (Population Growth Inhibition) | Effect Observed | uobaghdad.edu.iq |
EC₅₀ (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population. LC₅₀ (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.
Chemical and Biological Remediation Strategies for Environmental Contamination
Given its persistence and potential for negative environmental impacts, various strategies are being explored to remove this compound from water and wastewater.
Chemical and Physical Remediation:
Advanced Oxidation Processes (AOPs) : AOPs are highly effective at degrading ranitidine. paipharma.com This includes processes like photocatalysis, where substances like zinc hexacyanoferrate enhanced with carbon nanostructures can be utilized.
UV Irradiation : Ultraviolet light systems can break down ranitidine, although complete removal may not always be achieved. bvsalud.org
Ozonation : Ozone is a potent oxidant that can effectively degrade ranitidine. However, its use requires careful handling due to its toxicity and the potential for creating harmful disinfection by-products like NDMA. bvsalud.org
Adsorption : This is a promising low-cost technology. graie.org One proprietary system, which combines a unique adsorbent media (Nyex™) with an electrochemical process, has demonstrated up to 94% removal of ranitidine from industrial wastewater. bvsalud.org
Biological Remediation:
Engineered Bioreactors : Conventional wastewater treatment plants often have limited success in removing ranitidine. graie.org However, more advanced systems, such as a continuous anaerobic-aerobic reactor using immobilized biomass, have shown high removal efficiencies of up to 90%. nih.gov
Microalgae Bioremediation : The use of microalgae is being investigated as a sustainable approach. The microalga Chlorella sorokiniana has demonstrated the ability to remove ranitidine from a culture medium, with one study reporting a removal efficiency of 58%. arviatechnology.comuobaghdad.edu.iq
Emerging Research and Future Directions in Cis Ranitidine Chemistry
Development of Novel Highly Stereoselective Synthetic Methodologies
The selective synthesis of the cis isomer of ranitidine (B14927), avoiding the formation of a mixture of isomers, is a significant challenge for chemists. In solution, ranitidine typically exists as an equimolar mixture of its (E,Z)- and (Z,E)-isomers, indicating a low energy barrier for interconversion. researchgate.netbiointerfaceresearch.com However, achieving stereoselectivity during synthesis is crucial for isolating the pure cis isomer and studying its unique properties.
Recent advancements have focused on isomer-specific synthetic routes. A patented process describes a method to produce an allomorph of the Z-isomer of ranitidine hydrochloride. google.com This procedure is notable for its stereoselective approach, which begins with the Z-isomer of a key intermediate, N-methyl-1-(methylthio)-2-nitroethenamine. By using this specific starting material, the synthesis pathway is directed towards the exclusive formation of Z-ranitidine, which is then converted to its hydrochloride salt. google.com This represents a significant step forward from non-selective methods that result in isomeric mixtures requiring subsequent, often complex, separation.
Future research in this area is geared towards developing even more efficient and versatile stereoselective strategies. This includes the exploration of chiral catalysts and novel reaction conditions that can favor the formation of the cis isomer with high yields and purity. The principles of stereoselective synthesis, as applied to other complex molecules like piperidine (B6355638) derivatives and cyclobutanes, offer a framework for potential new approaches. researchgate.netrsc.orgnih.gov
Integration of Advanced Analytical Technologies for Real-time Isomer Monitoring
The ability to accurately monitor and quantify the cis and trans isomers of ranitidine, both in bulk materials and in complex mixtures, is essential for research and quality control. A variety of advanced analytical technologies have been employed and continue to be refined for this purpose.
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for separating ranitidine isomers. nih.govnih.gov Isocratic, stability-indicating HPLC methods have been developed that can effectively separate all known and unknown impurities and degradants from the main compound. nih.gov The development of RP-HPLC methods using volatile mobile phase additives is particularly advantageous as it allows for compatibility with mass spectrometry (MS), facilitating impurity characterization. acs.org For real-time monitoring, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provide the high sensitivity and selectivity needed to detect and quantify isomers and their degradation products at very low levels. ijpsjournal.comlcms.cz
In the solid state, advanced techniques are providing unprecedented insights. Solid-state Nuclear Magnetic Resonance (NMR) has been recognized as a powerful method for characterizing the different polymorphic forms of ranitidine hydrochloride and investigating molecular correlations within the crystal structure. researchgate.net More recently, Microcrystal Electron Diffraction (microED) has emerged as a revolutionary technique. It allows for the complete structural analysis of nano- to microcrystalline powder samples, eliminating the need to grow larger single crystals. jst.go.jp A recent study using microED confirmed that while one polymorphic form of ranitidine hydrochloride is a cis conformation, another form contains a mixture of cis and trans conformations of the nitro group. jst.go.jp Attenuated Total Reflectance Fourier Transform Infrared spectroscopy (ATR-FTIR) has also proven useful for monitoring the surface degradation of ranitidine upon exposure to radiation. researchgate.net
Table 1: Advanced Analytical Techniques for Ranitidine Isomer Analysis
| Technique | Application | Key Findings/Advantages | References |
|---|---|---|---|
| HPLC/HPTLC | Separation of isomers and impurities | Efficient separation of ranitidine from related compounds in short time. | nih.govnih.gov |
| LC-MS/MS | Quantification of trace-level impurities | High sensitivity and selectivity for detecting nitrosamine (B1359907) impurities and isomers. | ijpsjournal.comlcms.cz |
| Solid-State NMR | Characterization of solid-state forms | Differentiates between polymorphs and investigates intermolecular interactions. | researchgate.net |
| MicroED | Crystal structure determination | Allows analysis of nano/microcrystalline powders; confirmed mixed cis/trans conformations in Form 2. | jst.go.jp |
| ATR-FTIR | Real-time surface degradation monitoring | Detects spatially heterogeneous degradation on the surface of irradiated samples. | researchgate.net |
Deeper Mechanistic Elucidation of Isomer-Specific Chemical Reactivity
Understanding the specific chemical reactivity of cis-ranitidine is crucial for predicting its stability, degradation pathways, and interactions in various environments. The presence of the nitroethenediamine moiety makes the molecule susceptible to both photochemical and hydrolytic degradation. rsc.orgnih.gov
Studies have shown that direct photolysis is a major degradation pathway for ranitidine, with the nitroacetamidine portion of the molecule being the photochemically active site. nih.govunito.it The molecule also reacts with singlet oxygen and hydroxyl radicals, which are transient oxidants found in sunlit natural waters. nih.govresearchgate.net Forced degradation studies confirm that ranitidine is susceptible to hydrolysis under both strongly acidic and alkaline conditions, leading to different degradation products. waters.comrsc.org
Research into isomer-specific reactivity has yielded interesting findings. The formation of a host-guest complex between ranitidine and the macrocycle cucurbit nih.govuril has been shown to influence its isomeric state. nih.gov This complexation slows down the normally rapid E/Z (trans/cis) exchange process and creates a preference for the Z (cis) isomer. Furthermore, the complex significantly enhances the thermal stability of ranitidine in acidic aqueous solutions, although it does not affect its photochemical reactivity. nih.gov Quantum chemical calculations have provided theoretical insights, indicating that while the enamine is the preferred tautomeric state, there is a low energy barrier for rotation around the C=C double bond, explaining the dynamic equilibrium observed in solution. rsc.org
Exploration of this compound as a Chemical Probe for Molecular Target Research
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. nih.gov Given that ranitidine is a potent and selective H₂ receptor antagonist, its isomers represent valuable tools for molecular target research. The distinct three-dimensional arrangement of atoms in this compound compared to its trans counterpart could lead to differences in binding affinity, selectivity, and functional activity at the H₂ receptor or other potential off-targets.
The principle that geometric isomers can have different biological activities is well-established. numberanalytics.comnih.gov By isolating pure this compound, researchers can conduct detailed structure-activity relationship (SAR) studies. These investigations would aim to precisely map the molecular interactions between the cis isomer and its binding site on the H₂ receptor. Such studies could reveal subtle but critical differences in how each isomer docks into the receptor's binding pocket, which amino acid residues are involved, and how these interactions translate into a biological response. This knowledge is not only fundamental to understanding the mechanism of action of ranitidine but can also guide the design of new, more potent, or more selective H₂ antagonists.
Systematic Studies on Isomer Interconversion in Complex Chemical Systems
Systematic studies are underway to understand the dynamics of this interconversion. Factors such as pH, solvent polarity, temperature, and the presence of other chemical species can influence the rate of interconversion and the position of the isomeric equilibrium. rsc.orgbiointerfaceresearch.com For example, research has shown that in an aqueous acid medium, ranitidine exists as an equimolar mixture of diprotonated E/Z and Z/E enamine isomers. biointerfaceresearch.com As previously mentioned, encapsulation within a cucurbit nih.govuril host molecule can slow the interconversion and shift the equilibrium to favor the cis isomer. nih.gov
Future research will likely involve kinetic studies under a wide range of conditions to build a comprehensive model of isomer interconversion. This includes studying the process in solid-state formulations, where molecular mobility is restricted, and in bio-relevant media that mimic physiological conditions. Understanding and controlling this isomerization is key to ensuring consistent product performance and predicting the compound's behavior in vivo.
Q & A
Q. How can researchers systematically address contradictory bioavailability data in this compound formulations?
- Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies using USP dissolution apparatus (Type II, 50 rpm, 37°C). Compare dissolution profiles (f2 similarity factor) with pharmacokinetic data from crossover trials. Apply multivariate analysis (PCA) to identify formulation variables (excipient ratios, particle size) impacting absorption .
Key Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analysis to identify outliers and systematic reviews (PRISMA guidelines) to harmonize datasets. Replicate experiments under standardized conditions (e.g., ISO/IEC 17025) .
- Literature Review : Search CAS Registry Number 66357-35-5 in SciFinder-n or Reaxys for synthesis pathways and spectral data. Filter for peer-reviewed studies post-2010 to prioritize recent methodologies .
- Ethical Reporting : Disclose all synthetic modifications and analytical parameters (e.g., injection volume, detector settings) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
